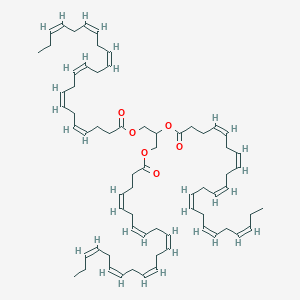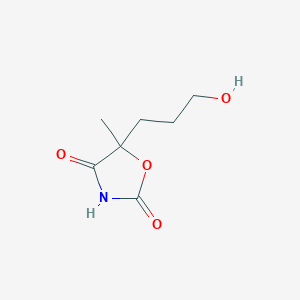
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione, also known as HPMO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicine. HPMO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This leads to a decrease in the production of these inflammatory mediators, resulting in the observed anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has also been found to exhibit anticonvulsant activity and neuroprotective effects. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for drug development. However, there are also limitations to using 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied.
Orientations Futures
There are several future directions for the study of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. This could lead to the development of more targeted drugs that exhibit fewer side effects. Additionally, the potential neuroprotective effects of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further studied to identify its potential applications in the treatment of neurodegenerative diseases. Finally, the antitumor activity of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further explored to identify its potential role in cancer therapy.
Conclusion:
In conclusion, 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is a promising compound that exhibits various biochemical and physiological effects. Its potential applications in the field of medicine make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione involves the reaction of L-alanine with glycidol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. This method has been optimized to produce 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione with high purity and yield.
Applications De Recherche Scientifique
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been shown to have antitumor activity, anticonvulsant activity, and neuroprotective effects. It has also been found to exhibit anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
124315-44-2 |
|---|---|
Nom du produit |
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-(3-hydroxypropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO4/c1-7(3-2-4-9)5(10)8-6(11)12-7/h9H,2-4H2,1H3,(H,8,10,11) |
Clé InChI |
FIWVVDNIXXHQAV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCO |
SMILES canonique |
CC1(C(=O)NC(=O)O1)CCCO |
Synonymes |
2,4-Oxazolidinedione,5-(3-hydroxypropyl)-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



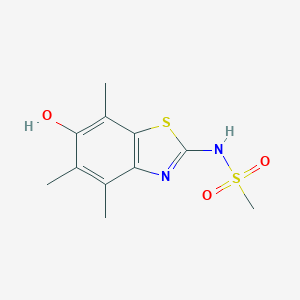
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
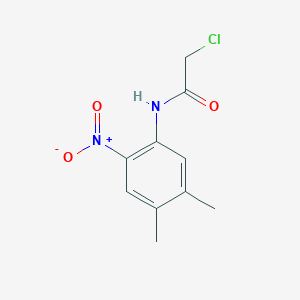
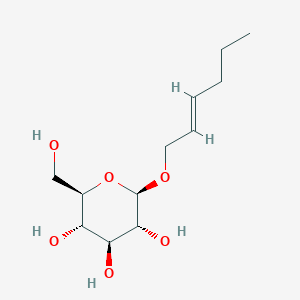
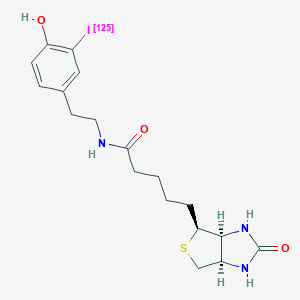
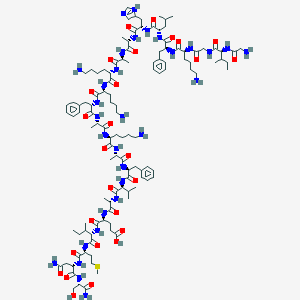

![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
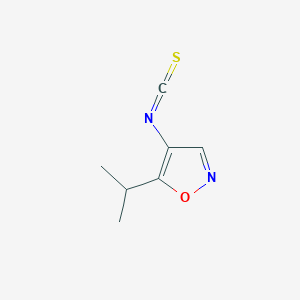
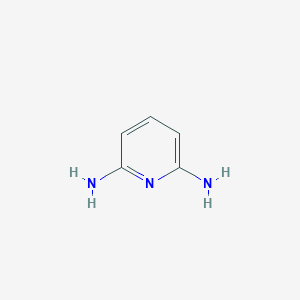
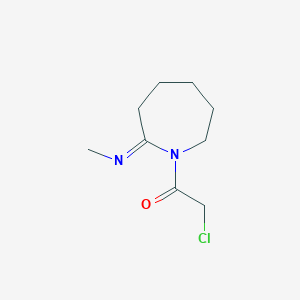

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
